molecular formula C9H19NO B14750712 Morpholine, 4-pentyl- CAS No. 2937-98-6

Morpholine, 4-pentyl-

Cat. No.: B14750712
CAS No.: 2937-98-6
M. Wt: 157.25 g/mol
InChI Key: IERWMZNDJGYCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-pentyl- is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic compounds containing both amine and ether functional groups The structure of Morpholine, 4-pentyl- includes a morpholine ring substituted with a pentyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-pentyl- typically involves the reaction of morpholine with a pentyl halide (e.g., pentyl bromide) under basic conditions. The reaction can be represented as follows:

Morpholine+Pentyl BromideMorpholine, 4-pentyl-+HBr\text{Morpholine} + \text{Pentyl Bromide} \rightarrow \text{Morpholine, 4-pentyl-} + \text{HBr} Morpholine+Pentyl Bromide→Morpholine, 4-pentyl-+HBr

This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

Industrial production of Morpholine, 4-pentyl- may involve continuous flow processes where morpholine and pentyl halide are reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-pentyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The pentyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Morpholine, 4-pentyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a solvent, corrosion inhibitor, and intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-pentyl- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound without the pentyl substitution.

    N-Methylmorpholine: A morpholine derivative with a methyl group at the nitrogen atom.

    N-Ethylmorpholine: A morpholine derivative with an ethyl group at the nitrogen atom.

Uniqueness

Morpholine, 4-pentyl- is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, making it more suitable for certain applications compared to other morpholine derivatives.

Properties

CAS No.

2937-98-6

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-pentylmorpholine

InChI

InChI=1S/C9H19NO/c1-2-3-4-5-10-6-8-11-9-7-10/h2-9H2,1H3

InChI Key

IERWMZNDJGYCIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.